Methyl 4-iodo-1H-pyrrole-2-carboxylate

Cross-coupling Suzuki-Miyaura Halogen Reactivity

Constructing diverse pyrrole-2-carboxylate libraries often requires harsh coupling conditions with bromo/chloro analogs or wasteful protection/deprotection sequences. Methyl 4-iodo-1H-pyrrole-2-carboxylate resolves both limitations: the 4-iodo substituent enables milder, higher-yielding Suzuki, Sonogashira, and Heck couplings, while the unprotected N-H group permits direct functionalization without protecting-group manipulation. • Enables two-step, protection-free library synthesis with good to excellent yields • Validated starting point for PI3Kδ inhibitor programs (IC50 < 50 nM) • Available in research to bulk quantities with full analytical documentation (HPLC, NMR).

Molecular Formula C6H6INO2
Molecular Weight 251.02 g/mol
CAS No. 40740-41-8
Cat. No. B1354297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-iodo-1H-pyrrole-2-carboxylate
CAS40740-41-8
Molecular FormulaC6H6INO2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1)I
InChIInChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
InChIKeyKRNGDJYQOKCQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-iodo-1H-pyrrole-2-carboxylate: Reactive Pyrrole Building Block


Methyl 4-iodo-1H-pyrrole-2-carboxylate (CAS 40740-41-8) is a heterocyclic building block comprising a pyrrole core substituted with an iodine atom at the 4-position and a methyl carboxylate group at the 2-position . Its well-defined structure and high reactivity, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, make it a valuable intermediate for the construction of complex, biologically relevant molecules .

Generic Substitution Challenges for Methyl 4-iodo-1H-pyrrole-2-carboxylate


Simply substituting Methyl 4-iodo-1H-pyrrole-2-carboxylate with a seemingly similar analog like the 4-bromo or 4-chloro derivative, or a protected variant, is often not a viable strategy in research settings . The unique reactivity and selectivity imparted by the specific combination of the 4-iodo substituent, the N-H proton, and the methyl ester group are critical. For example, the iodine atom is significantly more reactive in cross-coupling than bromine or chlorine, enabling reactions that proceed under milder conditions or with higher yields . Furthermore, the unprotected N-H group allows for direct functionalization without the need for protection/deprotection steps, which can improve overall synthetic efficiency and yield in constructing complex molecules [1].

Methyl 4-iodo-1H-pyrrole-2-carboxylate: Reactivity & Utility


Superior Suzuki Coupling Reactivity

The presence of the iodine atom in Methyl 4-iodo-1H-pyrrole-2-carboxylate provides a significantly more reactive handle for metal-catalyzed cross-coupling reactions compared to its bromo and chloro analogs . This enhanced reactivity translates to more efficient carbon-carbon bond formation, often enabling reactions to proceed under milder conditions or with superior yields when complex substrates are involved .

Cross-coupling Suzuki-Miyaura Halogen Reactivity

Protection-Free Synthesis via N-H Group

The N-H group of Methyl 4-iodo-1H-pyrrole-2-carboxylate is not a hindrance; it is an advantage. A convenient two-step preparation of NH-free 5-aryl-pyrrole-2-carboxylates has been described, involving catalytic C-H borylation of the commercially available ester followed by Suzuki coupling without the need for pyrrole N-H protection and deprotection steps [1]. This methodology, which can be applied to the target compound, resulted in good to excellent yields of the desired 5-aryl substituted pyrrole-2-carboxylates, offering a more direct route than those requiring N-protected pyrroles [1].

Protection-free synthesis Suzuki-Miyaura C-H borylation

Physicochemical Differentiation from Other Esters

The methyl ester group provides a unique balance of properties compared to other 4-iodo-1H-pyrrole-2-carboxylate esters. While the ethyl analog (CAS 433267-56-2) has a higher molecular weight (265.05 g/mol) and logP (XLogP3: 1.9), the target compound's methyl ester (MW: 251.02 g/mol) offers a different solubility and chromatographic profile, which can be crucial for purification and downstream applications [1]. The isopropyl analog (CAS 1296172-31-0) is even larger (MW: 279.07 g/mol), further differentiating its physical behavior. This variation allows researchers to select the ester best suited for their specific synthetic or analytical requirements, a key consideration in procurement [2].

Physicochemical Properties Solubility Molecular Diversity

Application as a Key Intermediate for Potent PI3Kδ Inhibitors in Drug Discovery

A closely related analog, propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate, has been disclosed in a patent application (WO2023056121) for the preparation of selective PI3Kδ inhibitors [1]. Lead compounds from this series exhibited IC50 values below 50 nM in biochemical assays, demonstrating the significant therapeutic potential of this scaffold [1]. This validates Methyl 4-iodo-1H-pyrrole-2-carboxylate as a similarly valuable building block for constructing biologically active molecules targeting PI3K and related kinases.

PI3Kδ inhibitor Medicinal Chemistry Immuno-oncology

Application Scenarios for Methyl 4-iodo-1H-pyrrole-2-carboxylate


5-Aryl Pyrrole Library Synthesis

When the goal is to generate a diverse library of 5-aryl or heteroaryl pyrrole-2-carboxylates for structure-activity relationship (SAR) studies, Methyl 4-iodo-1H-pyrrole-2-carboxylate is the preferred starting material. As demonstrated by Kanwal et al. [1], its N-H group allows for a two-step, protection-free sequence of borylation and Suzuki coupling to directly yield the desired products in good to excellent yields. This approach eliminates the need for protecting group manipulations, significantly accelerating the library synthesis process compared to using N-protected pyrrole starting materials.

High-Efficiency Cross-Coupling in Challenging Syntheses

In complex synthetic sequences where a pyrrole core must be functionalized via cross-coupling, the enhanced reactivity of the C-I bond in Methyl 4-iodo-1H-pyrrole-2-carboxylate makes it the superior choice over its bromo or chloro counterparts . Its use can increase the probability of a successful coupling event, particularly with sterically hindered or electronically deactivated coupling partners, potentially improving reaction yields and reducing the need for extensive optimization .

PI3K and Related Kinase Inhibitor Discovery

For drug discovery projects focused on PI3Kδ inhibition, this compound is a strategic procurement. A structurally analogous iodo-pyrrole carboxylate has been explicitly used to synthesize potent PI3Kδ inhibitors with IC50 values below 50 nM [2]. Therefore, Methyl 4-iodo-1H-pyrrole-2-carboxylate offers a validated starting point for developing novel candidates in immuno-oncology and inflammation research.

Physicochemical Control for Lead Optimization

During lead optimization, fine-tuning the physicochemical properties of a drug candidate is crucial. If a lead series features a 4-iodo-1H-pyrrole-2-carboxylate moiety, the choice of ester is not trivial. Selecting Methyl 4-iodo-1H-pyrrole-2-carboxylate (MW: 251.02) over its ethyl (MW: 265.05) or isopropyl (MW: 279.07) analogs provides a specific balance of molecular weight and lipophilicity [REFS-4, REFS-5]. This can directly impact the molecule's solubility, permeability, and metabolic stability, making this specific compound a critical reagent for achieving the desired drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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